5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid
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Overview
Description
5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid is a complex organic compound with a molecular formula of C14H11BrClNO4S and a molecular weight of 404.66 g/mol . This compound is characterized by the presence of bromine, chlorine, and sulfonamide functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Sulfonamidation: The reaction of the brominated intermediate with a sulfonamide reagent to introduce the sulfonamide group.
Chlorination: The final step involves the chlorination of the benzoic acid derivative to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of sulfonamide and halogen groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chlorobenzoic acid: Shares the bromine and chlorine substituents but lacks the sulfonamide group.
5-Methyl-2-chlorobenzoic acid: Contains the methyl and chlorine groups but lacks the bromine and sulfonamide groups.
2-Bromo-5-methylbenzenesulfonamide: Contains the bromine and sulfonamide groups but lacks the chlorine and benzoic acid moiety.
Uniqueness
5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid is unique due to the combination of bromine, chlorine, and sulfonamide groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-[(2-bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO4S/c1-8-2-4-11(15)13(6-8)17-22(20,21)9-3-5-12(16)10(7-9)14(18)19/h2-7,17H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUUULIYBHXCFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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